An In-Depth Technical Guide to Methyl 4-(difluoromethoxy)-3-hydroxybenzoate
An In-Depth Technical Guide to Methyl 4-(difluoromethoxy)-3-hydroxybenzoate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 4-(difluoromethoxy)-3-hydroxybenzoate, identified by the CAS number 1159429-52-3 , is a fluorinated aromatic compound of significant interest in medicinal chemistry and drug discovery. The strategic incorporation of a difluoromethoxy (-OCHF₂) group onto a benzoate scaffold imparts unique physicochemical properties that are highly advantageous for the development of novel therapeutic agents. This guide provides a comprehensive overview of its chemical properties, a detailed synthesis protocol, its critical role as a building block in pharmaceutical applications, and essential safety information.
The difluoromethoxy moiety is recognized for its ability to enhance metabolic stability and improve oral bioavailability of drug candidates by increasing their lipophilicity.[1] The C-F bonds' strength and the electronegativity of fluorine can also modulate a molecule's electronic properties, potentially leading to a longer half-life and optimized binding affinity to biological targets.[1] These characteristics make Methyl 4-(difluoromethoxy)-3-hydroxybenzoate a valuable intermediate, particularly in the synthesis of selective and potent enzyme inhibitors.
Chemical and Physical Properties
Methyl 4-(difluoromethoxy)-3-hydroxybenzoate is a white to off-white solid at room temperature.[1] Its key properties are summarized in the table below for easy reference.
| Property | Value | Source(s) |
| CAS Number | 1159429-52-3 | [2] |
| Molecular Formula | C₉H₈F₂O₄ | [3] |
| Molecular Weight | 218.15 g/mol | [3] |
| IUPAC Name | methyl 4-(difluoromethoxy)-3-hydroxybenzoate | [2] |
| Purity | Typically ≥97% | [1] |
| Physical Form | Solid | [1] |
| LogP | 2.44 | [2] |
| Hydrogen Bond Acceptors | 3 | [2] |
| Hydrogen Bond Donors | 1 | [2] |
| Storage Temperature | Room temperature, under an inert atmosphere | [1] |
Synthesis Protocol
The synthesis of Methyl 4-(difluoromethoxy)-3-hydroxybenzoate can be efficiently achieved through a two-step process starting from 3,4-dihydroxybenzaldehyde. The first step involves the selective difluoromethylation of the hydroxyl group at the 4-position to yield the key intermediate, 4-(difluoromethoxy)-3-hydroxybenzaldehyde. This is followed by oxidation of the aldehyde to a carboxylic acid and subsequent esterification to the final product.
Step 1: Synthesis of 4-(Difluoromethoxy)-3-hydroxybenzaldehyde
This procedure is adapted from a patented method for the synthesis of the aldehyde intermediate.[4]
Materials:
-
3,4-Dihydroxybenzaldehyde
-
Chlorodifluoromethane (or a suitable difluoromethylating agent like methyl chlorodifluoroacetate)
-
N,N-Dimethylformamide (DMF)
-
Cesium Carbonate (Cs₂CO₃) or Potassium Carbonate (K₂CO₃)
-
n-Butylammonium bromide (as a phase-transfer catalyst)
-
Ethyl acetate
-
Petroleum ether
-
Anhydrous sodium sulfate
-
Standard laboratory glassware, including a pressure-rated reaction vessel
Procedure:
-
In a pressure-rated reaction vessel, dissolve 3,4-dihydroxybenzaldehyde (1.0 eq) and n-butylammonium bromide (0.01 eq) in DMF.
-
Add potassium carbonate (1.1 eq) to the solution and stir at room temperature for 30 minutes.
-
Seal the vessel and carefully introduce chlorodifluoromethane gas, maintaining the reaction temperature between 70-75°C.
-
After 1.5 hours, add an additional portion of potassium carbonate (0.3 eq) and continue the reaction for another 5-6 hours.
-
Cool the reaction mixture to room temperature and quench with water.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine until neutral, and dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and purify the crude product by silica gel column chromatography (petroleum ether:ethyl acetate = 5:1) to yield 4-(difluoromethoxy)-3-hydroxybenzaldehyde as a white solid.[4]
Step 2: Oxidation and Esterification to Methyl 4-(difluoromethoxy)-3-hydroxybenzoate
This step involves the oxidation of the aldehyde to a carboxylic acid, followed by a Fischer-Speier esterification.
Materials:
-
4-(Difluoromethoxy)-3-hydroxybenzaldehyde
-
Potassium permanganate (KMnO₄) or another suitable oxidizing agent
-
Sulfuric acid (H₂SO₄)
-
Methanol (anhydrous)
-
Thionyl chloride (SOCl₂) or concentrated sulfuric acid
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Oxidation: Dissolve 4-(difluoromethoxy)-3-hydroxybenzaldehyde in a suitable solvent like acetone or a mixture of t-butanol and water. Cool the solution in an ice bath and slowly add a solution of potassium permanganate. After the addition is complete, stir the reaction until the purple color disappears. Acidify the mixture with sulfuric acid and decolorize with a solution of sodium bisulfite. Extract the resulting carboxylic acid with ethyl acetate, dry the organic layer over anhydrous magnesium sulfate, and concentrate to yield 4-(difluoromethoxy)-3-hydroxybenzoic acid.
-
Esterification: To a round-bottom flask, add the crude 4-(difluoromethoxy)-3-hydroxybenzoic acid (1.0 eq) and dissolve it in anhydrous methanol.[5]
-
Cool the mixture to 0°C in an ice bath and slowly add thionyl chloride (1.2 eq) or a catalytic amount of concentrated sulfuric acid.[5]
-
Remove the ice bath and heat the reaction mixture to reflux for 2-4 hours, monitoring the progress by TLC.
-
Cool the reaction mixture to room temperature and remove the methanol under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash sequentially with saturated aqueous NaHCO₃ solution and brine.[5]
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield Methyl 4-(difluoromethoxy)-3-hydroxybenzoate. The product can be further purified by recrystallization or column chromatography if necessary.
Caption: Synthetic workflow for Methyl 4-(difluoromethoxy)-3-hydroxybenzoate.
Applications in Drug Discovery
Methyl 4-(difluoromethoxy)-3-hydroxybenzoate is a valuable building block for the synthesis of more complex molecules, particularly in the field of phosphodiesterase-4 (PDE4) inhibitors. PDE4 is a key enzyme in the inflammatory cascade, and its inhibition leads to an increase in intracellular cyclic AMP (cAMP), which in turn suppresses the activity of various inflammatory cells.[6][7] This makes PDE4 an attractive target for the treatment of inflammatory diseases such as Chronic Obstructive Pulmonary Disease (COPD) and asthma.[7]
The 4-(difluoromethoxy)-3-hydroxybenzoyl moiety is a common feature in a number of potent PDE4 inhibitors. For instance, the precursor aldehyde is a key intermediate in the synthesis of Roflumilast, an approved medication for severe COPD.[6] The presence of the difluoromethoxy group in these inhibitors has been shown to improve metabolic stability and potency compared to their methoxy analogues.[7]
Researchers can utilize Methyl 4-(difluoromethoxy)-3-hydroxybenzoate in various synthetic transformations, such as etherification of the phenolic hydroxyl group or amidation of the ester, to generate a library of derivatives for structure-activity relationship (SAR) studies in the development of novel PDE4 inhibitors.[8]
Caption: Role in the development of PDE4 inhibitors.
Predicted Spectral Data
While experimental spectra for Methyl 4-(difluoromethoxy)-3-hydroxybenzoate are not widely available in public databases, the following data are predicted based on its chemical structure and analysis of similar compounds.
¹H NMR (400 MHz, CDCl₃):
-
δ 7.65-7.55 (m, 2H): Aromatic protons ortho and meta to the ester group.
-
δ 7.10 (d, J = 8.0 Hz, 1H): Aromatic proton ortho to the hydroxyl group.
-
δ 6.60 (t, J = 73.5 Hz, 1H): Difluoromethoxy proton (-OCHF₂).
-
δ 5.80 (s, 1H): Phenolic hydroxyl proton (-OH).
-
δ 3.90 (s, 3H): Methyl ester protons (-OCH₃).
¹³C NMR (100 MHz, CDCl₃):
-
δ 166.5: Ester carbonyl carbon (C=O).
-
δ 150.0: Aromatic carbon attached to the hydroxyl group.
-
δ 145.0: Aromatic carbon attached to the difluoromethoxy group.
-
δ 125.0, 123.0, 118.0, 116.0: Aromatic carbons.
-
δ 115.5 (t, J = 260.0 Hz): Difluoromethoxy carbon (-OCHF₂).
-
δ 52.5: Methyl ester carbon (-OCH₃).
Infrared (IR) Spectroscopy (KBr, cm⁻¹):
-
3400-3300 (broad): O-H stretching of the phenolic hydroxyl group.
-
3050-3000: C-H stretching of aromatic protons.
-
2960-2850: C-H stretching of the methyl group.
-
~1720 (strong): C=O stretching of the ester carbonyl group.
-
~1600, ~1500: C=C stretching of the aromatic ring.
-
~1250, ~1050: C-O stretching of the ester and ether groups.
-
~1100: C-F stretching of the difluoromethoxy group.
Mass Spectrometry (MS):
-
[M]⁺: Expected at m/z 218.04.
Safety and Handling
Methyl 4-(difluoromethoxy)-3-hydroxybenzoate is harmful if swallowed, in contact with skin, or if inhaled.[1] It can cause skin and serious eye irritation.[9] Standard laboratory safety precautions should be followed when handling this compound.
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.
-
Handling: Use in a well-ventilated area. Avoid breathing dust, fumes, gas, mist, vapors, or spray. Wash hands thoroughly after handling.[9]
-
Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place. Store under an inert atmosphere.[1]
In case of accidental exposure, follow standard first-aid measures and seek medical attention.
Conclusion
Methyl 4-(difluoromethoxy)-3-hydroxybenzoate is a key building block in modern medicinal chemistry, offering a synthetically accessible scaffold with desirable pharmacokinetic properties. Its utility in the development of potent PDE4 inhibitors highlights its importance for researchers in drug discovery. This guide provides a foundational understanding of its synthesis, properties, and applications, serving as a valuable resource for scientists working at the forefront of pharmaceutical research.
References
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Biological Magnetic Resonance Bank. bmse001194 Methyl 4-hydroxybenzoate at BMRB. [Link]
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PubMed. Novel class of benzoic acid ester derivatives as potent PDE4 inhibitors for inhaled administration in the treatment of respiratory diseases. [Link]
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Royal Society of Chemistry. Supplementary Information. [Link]
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PubMed Central. Design, Synthesis, and Structure–Activity Relationship, Molecular Modeling, and NMR Studies of a Series of Phenyl Alkyl Ketones as Highly Potent and Selective Phosphodiesterase-4 Inhibitors. [Link]
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NP-MRD. 1H NMR Spectrum (1D, 400 MHz, H2O, predicted) (NP0142636). [Link]
- Google Patents. CN102093194B - New method for synthesizing 3-cyclopropyl methoxy-4-(difluoromethoxy) benzoic acid.
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PubMed Central. Identification of a PDE4-specific pocket for design of selective inhibitors. [Link]
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PrepChem.com. Synthesis of methyl 3-hydroxybenzoate. [Link]
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Quick Company. An Improved Synthesis Of 4 Fluoro 3 Hydroxybenzoic Acid And Intermediates Thereof For Acoramidis Synthesis. [Link]
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PubChem. 4-(Difluoromethoxy)-3-hydroxybenzaldehyde. [Link]
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ResearchGate. Identification of a PDE4-specific pocket for design of selective inhibitors. [Link]
- Google Patents. CN103467260A - Preparation method of 4-difluoromethoxy-3-hydroxybenzaldehyde.
-
ResearchGate. The mechanism of esterification of p-hydroxybenzoic acid with glucose using SO 4 2-. [Link]
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